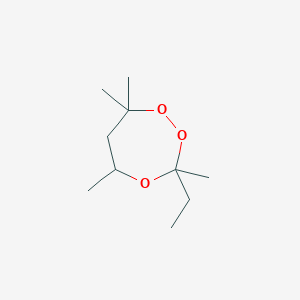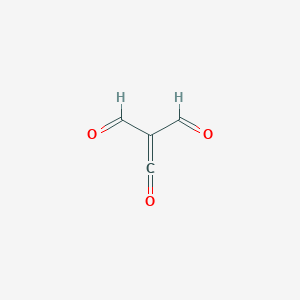
(Oxomethylidene)propanedial
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Oxomethylidene)propanedial is a chemical compound with the molecular formula C4H4O3. It is an organic compound that features both aldehyde and ketone functional groups, making it a versatile intermediate in various chemical reactions. This compound is of significant interest in organic synthesis and industrial applications due to its unique reactivity and potential for forming complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (Oxomethylidene)propanedial can be synthesized through several methods. One common approach involves the oxidation of 1,3-propanediol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic oxidation of glycerol. This process involves the use of metal catalysts, such as copper or silver, to facilitate the oxidation reaction. The reaction is carried out in a continuous flow reactor to ensure efficient production and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: (Oxomethylidene)propanedial undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can participate in nucleophilic substitution reactions to form derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, typically under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can react with this compound under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(Oxomethylidene)propanedial has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is employed in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (Oxomethylidene)propanedial involves its reactivity with various nucleophiles and electrophiles. The aldehyde and ketone functional groups allow it to participate in a wide range of chemical reactions, forming stable intermediates and products. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparación Con Compuestos Similares
1,2-Propanediol: A diol with similar reactivity but lacks the aldehyde functional group.
1,3-Propanediol: Another diol with similar properties but different reactivity due to the absence of the aldehyde group.
Glycerol: A triol that can be oxidized to form (Oxomethylidene)propanedial.
Uniqueness: this compound is unique due to the presence of both aldehyde and ketone functional groups, which provide it with a distinct reactivity profile. This dual functionality allows it to participate in a broader range of chemical reactions compared to similar compounds that lack one of these functional groups.
Propiedades
Número CAS |
477936-86-0 |
|---|---|
Fórmula molecular |
C4H2O3 |
Peso molecular |
98.06 g/mol |
InChI |
InChI=1S/C4H2O3/c5-1-4(2-6)3-7/h1-2H |
Clave InChI |
OABHLQCCGIGWLQ-UHFFFAOYSA-N |
SMILES canónico |
C(=O)C(=C=O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



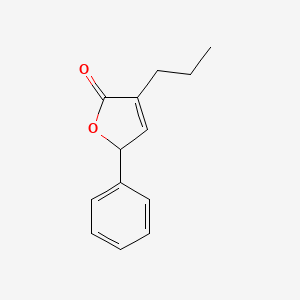
![Phosphonic acid, [1-(octylamino)cyclohexyl]-, dibutyl ester](/img/structure/B14245767.png)
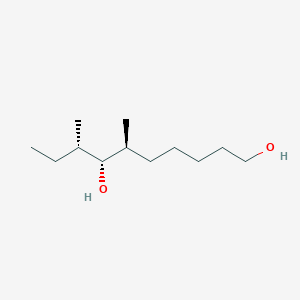
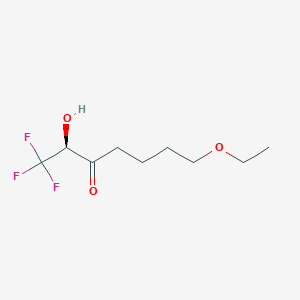
![1-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]imidazolidin-2-one](/img/structure/B14245784.png)

![[(4-Nitrobenzoyl)carbamothioyl]sulfamic acid](/img/structure/B14245796.png)
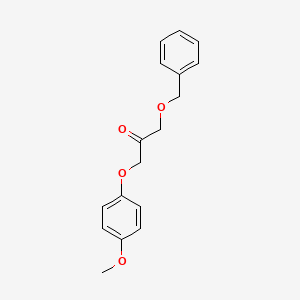
![N-[2-(Chloroimino)propanoyl]-L-phenylalanine](/img/structure/B14245802.png)
![4-[(4-Chlorophenyl)methylsulfanyl]pyridine-2-carbothioamide](/img/structure/B14245808.png)
![4-[2-Ethyl-4-(3-propylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14245809.png)
